Dolutegravir (brand names: Tivicay and Tivicay PD) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in combination with:
Other HIV medicines in adults;
Other HIV medicines in children at least 4 weeks of age and older who weigh at least 6.6 lb (3 kg) and who meet specific requirements, as determined by a health care provider; or
Rilpivirine (brand name: Edurant) in adults to replace their current HIV medicines when their health care provider determines that they meet certain requirements.
Dolutegravir is always used in combination with other HIV medicines.
Dolutegravir Sodium is the sodium salt form of dolutegravir, an orally bioavailable integrase strand-transfer inhibitor (INSTI), with activity against human immunodeficiency virus type 1 (HIV-1) infection. Upon oral administration, dolutegravir binds to the active site of integrase, an HIV enzyme that catalyzes the transfer of viral genetic material into human chromosomes. This prevents integrase from binding to retroviral deoxyribonucleic acid (DNA), and blocks the strand transfer step, which is essential for the HIV replication cycle. This prevents HIV-1 replication.
See also: Dolutegravir (has active moiety); Dolutegravir sodium; lamivudine (component of); Dolutegravir sodium; rilpivirine hydrochloride (component of).
Dolutegravir sodium
CAS No.: 1051375-19-9
Cat. No.: VC0529309
Molecular Formula: C20H18F2N3NaO5
Molecular Weight: 441.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1051375-19-9 |
---|---|
Molecular Formula | C20H18F2N3NaO5 |
Molecular Weight | 441.4 g/mol |
IUPAC Name | sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate |
Standard InChI | InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1 |
Standard InChI Key | UGWJRRXTMKRYNK-VSLILLSYSA-M |
Isomeric SMILES | C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |
SMILES | CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |
Canonical SMILES | CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |
Appearance | Solid powder |
Chemical Properties and Structure
Molecular Identification
Dolutegravir sodium is characterized by specific chemical identifiers that establish its unique profile as an antiretroviral agent. The compound possesses the following chemical properties:
-
IUPAC Name: sodium;(4R,12aS)-9-[(2,4-difluorophenyl)methylcarbamoyl]-4-methyl-6,8-dioxo-3,4,12,12a-tetrahydro-2H-pyrido pyrazino[2,6-b] oxazin-7-olate
The compound is structurally represented by the SMILES notation [Na+].C[C@@H]1CCO[C@H]2CN3C=C(C(=O)NCc4ccc(F)cc4F)C(=O)C(=C3C(=O)N12)[O-], which describes its complex three-dimensional arrangement essential for its therapeutic activity . This precise molecular configuration enables dolutegravir to effectively interact with its viral target.
Mechanism of Action
Inhibition of HIV Integrase
Dolutegravir sodium acts through a specific mechanism targeting a critical step in the HIV replication cycle. It functions by inhibiting HIV integrase, an essential enzyme required for viral replication . The compound binds directly to the integrase active site, effectively blocking the strand transfer step of retroviral DNA integration into the host cell genome . This strand transfer process represents a critical phase in the HIV replication cycle, and its inhibition prevents viral DNA from becoming permanently incorporated into human cellular DNA .
Antiviral Potency
In laboratory studies, dolutegravir demonstrates remarkable potency against HIV. It exhibits a mean EC50 value ranging from 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells . When evaluated in strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA, dolutegravir achieved IC50 values of 2.7 nM and 12.6 nM . These measurements confirm the compound's exceptional antiviral efficacy at the molecular level, establishing it as a potent antiretroviral agent for clinical application.
Pharmacokinetics and Metabolism
Absorption and Distribution
Dolutegravir demonstrates favorable pharmacokinetic characteristics that contribute to its clinical utility. Following oral administration, it undergoes rapid absorption, achieving maximal blood concentration within hours after ingestion . With a terminal half-life of approximately 12 hours, dolutegravir supports convenient once-daily administration without requiring pharmacological boosting . This pharmacokinetic profile represents a significant advantage over some earlier antiretroviral agents that required more frequent dosing or co-administration with pharmacokinetic enhancers.
Metabolism and Elimination
The primary metabolic pathway for dolutegravir involves hepatic glucuronidation mediated predominantly by UDP-glucuronosyltransferase 1A1 . This metabolic profile results in minimal urinary excretion of the unchanged drug, making renal clearance a minor elimination pathway . The limited renal elimination provides important clinical advantages for patients with varying degrees of renal function, as it minimizes the need for dosage adjustments in populations with renal impairment.
Special Populations: Renal and Hepatic Impairment
Regarding hepatic impairment, current evidence evaluating dolutegravir's pharmacokinetics in patients with hepatic dysfunction is limited, representing an area requiring further investigation .
Clinical Efficacy
Clinical Trial Program
Dolutegravir's approval was supported by a comprehensive clinical development program consisting of multiple phase III trials. Four pivotal clinical studies—SPRING-2, SINGLE, SAILING, and VIKING-3—formed the foundation for regulatory approval, with two additional trials, FLAMINGO and VIKING-4, providing supplementary evidence . Across these studies, clinical efficacy was primarily defined as achieving virologic suppression with HIV-1 RNA below 50 copies/mL .
The following table summarizes key elements of the SPRING-2 trial, a representative phase III study from the dolutegravir development program:
Trial Parameter | Details |
---|---|
Study Design | Randomized, double-blind, double-dummy, active-controlled, multicenter, non-inferiority trial |
Treatment Arms | Dolutegravir 50 mg daily + background therapy vs. Raltegravir 400 mg twice daily + background therapy |
Background Therapy | Either abacavir/lamivudine or tenofovir/emtricitabine |
Primary Endpoint | Percentage of participants with HIV-1 RNA <50 copies/mL at 48 weeks |
48-Week Results | Dolutegravir: 88% virologic suppression; Raltegravir: 86% virologic suppression |
CD4+ Cell Response | Mean increase of 230 cells/mm³ in both treatment arms at 48 weeks |
Long-term Efficacy: SPRING-2 96-Week Results
Extended follow-up from the SPRING-2 trial provided valuable insights into dolutegravir's durable efficacy. Analysis of 827 subjects at 96 weeks demonstrated that dolutegravir maintained non-inferiority to raltegravir with an adjusted treatment difference of 4.5% (95% CI = −1.1 to 10.0) . At the 96-week assessment, 81% of dolutegravir recipients achieved virologic suppression compared to 76% in the raltegravir group .
Immunologic recovery remained comparable between treatment groups, with median CD4+ cell count increases of 276 cells/mm³ for dolutegravir and 264 cells/mm³ for raltegravir through week 96 . Notably, dolutegravir demonstrated a high genetic barrier to resistance development, with no resistance mutations observed despite a low rate (5%) of protocol-defined virologic failure . This resistance profile represents a significant advantage over earlier-generation integrase inhibitors.
Synthesis and Manufacturing
Six-Step Gram-Scale Synthesis Process
Researchers have developed an efficient synthetic approach to dolutegravir sodium that supports pharmaceutical production. A practical six-step synthesis process starting from 3-(R)-amino-1-butanol has been established . This synthetic route constructs the BC ring system with 76% isolated yield over four steps, followed by building ring A through a one-pot 1,4-addition to diethyl-(2E/Z)-2-(ethoxymethylidene)-3-oxobutandioate and subsequent MgBr2·OEt2-mediated regioselective cyclization .
Alternative Synthetic Approaches
With the emergence of dolutegravir as an important HIV therapy, chemists have developed multiple synthetic approaches to optimize production efficiency. A practical synthesis route described by researchers starts with 3-(R)-amino-1-butanol (13) and introduces a new four-step process that effectively builds the BC ring system . This synthetic diversity is particularly valuable as the increasing demand for key building blocks like 3-(R)-amino-1-butanol has driven more efficient syntheses, contributing to decreasing production costs .
The development of industrially feasible synthesis routes has important implications for global access to dolutegravir, potentially encouraging generic manufacturing to ensure worldwide supply of this critical antiretroviral medication . These synthetic advancements illustrate how chemical innovation directly impacts public health by increasing accessibility to essential medicines.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume